molecular formula C12H13N3O8 B11773186 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate

2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate

Cat. No.: B11773186
M. Wt: 327.25 g/mol
InChI Key: MOPATLQVXBCRMY-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate is a compound with significant applications in various scientific fields. It is known for its role in the synthesis of novel antibody-drug conjugates, which are crucial in targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in the development of bioconjugates for imaging and diagnostic purposes.

    Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. In the context of antibody-drug conjugates, the compound binds to the antibody, which then targets cancer cells. Upon binding, the drug is released, exerting its cytotoxic effects on the cancer cells. The pathways involved include receptor-mediated endocytosis and subsequent intracellular drug release .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
  • 2,5-Dioxopyrrolidin-1-yl acrylate

Uniqueness

What sets 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate apart from similar compounds is its specific structure that allows for efficient conjugation with antibodies. This unique feature makes it highly effective in the development of targeted therapies, particularly in oncology .

Properties

Molecular Formula

C12H13N3O8

Molecular Weight

327.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-3-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H13N3O8/c16-7-5-6(11(20)14-7)22-10(19)3-4-13-12(21)23-15-8(17)1-2-9(15)18/h6H,1-5H2,(H,13,21)(H,14,16,20)

InChI Key

MOPATLQVXBCRMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NCCC(=O)OC2CC(=O)NC2=O

Origin of Product

United States

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